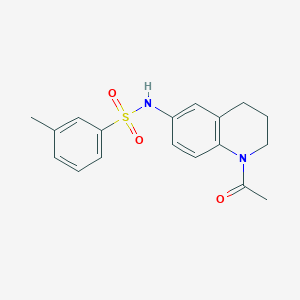

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a sulfonamide group, which is commonly found in various drug molecules due to its bioactive properties. The compound's structure suggests potential pharmacological activities, and its quinoline core is often associated with therapeutic functions, including antimalarial, antibacterial, and anticancer activities .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by functionalization at various positions on the ring. For example, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives can be achieved by an amidation reaction between 8-aminoquinoline and benzenesulfonyl chloride derivatives . Similarly, the synthesis of related compounds, such as 4-methyl-N-(quinolin-8-yl)benzenesulfonamide, involves the use of quinoline and sulfonamide precursors . The synthesis process is often characterized by purification and characterization steps, including IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall molecular geometry and electronic properties. For instance, the crystal structure of a copper complex with N-quinolin-8-yl-p-toluenesulfonamide shows a distorted square planar geometry around the Cu(II) ion, with the quinoline and sulfonamide groups acting as bidentate ligands . The crystal structure of related compounds, such as N-(2-cyano-1-phenylprop-2-en-1-yl)-4-methylbenzenesulfonamide, is determined using X-ray crystallography, which reveals the features of the molecular structure .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For example, the electrochemical oxidation of o-dihydroxybenzenes in the presence of quinolone derivatives can lead to the formation of new o-dihydroxybenzene derivatives through Michael addition reactions . The reaction of quinone imines with sodium 4-methylbenzenesulfinates can take different addition patterns based on the LUMO energy and charge distribution over the quinoid ring . These reactions are important for the functionalization and diversification of quinoline-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The electroanalytical properties of 4-methyl-N-quinolin-8-ylbenzenesulfonamide have been studied using voltammetric techniques, showing that the compound undergoes oxidation in a methanolic medium, which is attributed to the oxidation of the sulfonamide group . The solubility, absorption spectra, and ionization constants of related compounds, such as azo dyes derived from quinoline, are also studied to understand their behavior in different environments . These properties are crucial for the potential application of these compounds as drugs or other functional materials.

Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide and its derivatives have been explored for their synthesis and optical properties. Research on related compounds, such as 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, reveals the potential for applications in fluorescent materials, with studies demonstrating moderate to high fluorescence quantum yields. These findings suggest the quinoline derivatives' prospective application as invisible ink dyes, highlighting their utility in security printing and authentication (Bogza et al., 2018).

Electrochemical Analysis

Electroanalytical studies on similar structures, such as 4-methyl-N-quinolin-8-ylbenzenesulfonamide, provide insights into the electrochemical behaviors of these compounds. This research is pivotal for understanding the redox characteristics and developing voltammetric methods for compound detection, underscoring their significance in analytical chemistry (Abelairas et al., 1994).

Therapeutic Potentials

Investigations into the therapeutic potentials of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide related hybrids reveal promising applications in Alzheimer's disease treatment. Studies on new hybrid compounds of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, with selectivity towards BChE. Such compounds exhibit potential as multifunctional agents for Alzheimer’s disease treatment, highlighting the therapeutic applications of these quinoline derivatives (Makhaeva et al., 2020).

Anticancer Activity

Quinoline derivatives have also been evaluated for their anticancer activities. Research on molecules like 6-[3-(p-tolylsulfonylamino)propyl]diquinothiazine1 shows promising anticancer activity against specific cancer cell lines. These findings underscore the potential of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide and its derivatives in cancer therapy (Jeleń et al., 2013).

Antimicrobial Applications

The antimicrobial properties of quinoline-sulfonamide derivatives have been a subject of research, indicating their potential use as antimicrobial agents. Studies on the synthesis and evaluation of quinoline clubbed with sulfonamide moiety reveal significant activity against various bacterial strains, suggesting their applicability in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-5-3-7-17(11-13)24(22,23)19-16-8-9-18-15(12-16)6-4-10-20(18)14(2)21/h3,5,7-9,11-12,19H,4,6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFYTAXCRRDHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)

![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)

![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)

![3-cyclopentyl-7-[(2,5-difluorobenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3006373.png)